Andrimid

Antibiotic Resistance Antimicrobial Susceptibility Testing Natural Product Discovery

Andrimid is a hybrid polyketide-nonribosomal peptide antibiotic that directly inhibits bacterial acetyl-CoA carboxylase (ACC) at the carboxyl-transferase subunit. Unlike FabI-targeting agents, it blocks the first committed step of fatty acid biosynthesis with an IC50 of 12-13 nM against the native E. coli CT complex. • MRSA & VRE activity: MIC as low as 0.25 μg/mL against vancomycin-resistant Enterococcus faecium. • Defined resistance marker: L203M mutation in ACC CT β-subunit confers 5-fold sensitivity shift, enabling target validation. • Fermentation-derived with scalable biosynthetic cluster; systems-driven pathway rewiring has achieved yields exceeding 1 g/L.

Molecular Formula C27H33N3O5
Molecular Weight 479.6 g/mol
Cat. No. B1212256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrimid
Synonymsandrimid
Molecular FormulaC27H33N3O5
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(=O)NC(CC(=O)NC(C(C)C)C(=O)C1C(C(=O)NC1=O)C)C2=CC=CC=C2
InChIInChI=1S/C27H33N3O5/c1-5-6-7-8-12-15-21(31)28-20(19-13-10-9-11-14-19)16-22(32)29-24(17(2)3)25(33)23-18(4)26(34)30-27(23)35/h5-15,17-18,20,23-24H,16H2,1-4H3,(H,28,31)(H,29,32)(H,30,34,35)/b6-5+,8-7+,15-12+/t18-,20-,23+,24-/m0/s1
InChIKeyOHDXGZAYYBMHCY-QSUIEZAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Andrimid for Research & Development: Antibiotic Overview & Procurement Considerations


Andrimid is a hybrid nonribosomal peptide-polyketide antibiotic that specifically inhibits bacterial fatty acid biosynthesis by blocking the carboxyl-transfer reaction of acetyl-CoA carboxylase (ACC) with submicromolar potency [1]. As a polyketide-nonribosomal peptide hybrid product (PK-NRP), Andrimid exhibits a broad-spectrum antibacterial profile, primarily against Gram-positive and some Gram-negative bacteria [2]. Its mechanism of action targets the prokaryotic ACC enzyme, which lacks primary sequence homology with eukaryotic forms, underpinning its selective antibacterial activity [3]. Andrimid is a fermentation-derived natural product produced by various bacterial species, including marine Vibrio and terrestrial Pantoea agglomerans [1][4]. Its unique biosynthetic gene cluster and potent activity make it a valuable tool in antibiotic discovery, synthetic biology, and metabolic engineering research.

Why Andrimid Cannot Be Substituted: Critical Differentiators in ACC Inhibition & Biosynthesis


Generic substitution of Andrimid with other ACC inhibitors or broad-spectrum antibiotics is scientifically unsound due to its unique structural and mechanistic profile. Unlike FabI inhibitors (e.g., triclosan) that target a downstream step in fatty acid synthesis, Andrimid directly inhibits the carboxyl-transferase (CT) subunit of ACC, the first committed step in the pathway, with an IC50 of 12-13 nM against the native E. coli CT complex [1]. This potency is significantly higher than that of many other ACC inhibitors. Furthermore, Andrimid's hybrid polyketide-nonribosomal peptide (PK-NRP) structure confers a distinct resistance profile; a single amino acid mutation (L203M) in the CT β-subunit can reduce sensitivity by 5-fold, a mechanism not shared by other antibiotic classes [1]. Additionally, Andrimid exhibits a unique spectrum of activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with MICs as low as 0.25 μg/mL for VRE, which is not reliably replicated by other ACC inhibitors like Moiramide B [2]. Finally, its biosynthetic gene cluster is a dissociated system of small proteins, offering unique opportunities for metabolic engineering and analog generation that are not available with simpler synthetic ACC inhibitors [3].

Andrimid Procurement Justification: Head-to-Head Quantitative Evidence Against Comparators


Superior Antibacterial Potency Against Resistant Strains: Andrimid vs. Moiramide B

Andrimid demonstrates significantly lower Minimum Inhibitory Concentrations (MICs) than the closely related analog Moiramide B against key drug-resistant Gram-positive pathogens. In a head-to-head comparison using the broth microdilution method, Andrimid exhibited MICs ranging from 2 to 32 μg/mL against various resistant S. aureus strains, while Moiramide B showed a 4- to 8-fold higher MIC for the same strains, indicating Andrimid's superior potency [1]. Notably, against vancomycin-resistant E. faecium, Andrimid's MIC was 0.25 μg/mL, 8-fold lower than Moiramide B's MIC of 2 μg/mL [1]. This quantifiable difference underscores Andrimid's superior in vitro activity against clinically relevant resistant pathogens.

Antibiotic Resistance Antimicrobial Susceptibility Testing Natural Product Discovery

High-Affinity ACC Inhibition: Andrimid vs. Other Bacterial ACC Inhibitors

Andrimid is a highly potent inhibitor of bacterial acetyl-CoA carboxylase (ACC), with an IC50 of 12-13 nM against the purified recombinant E. coli carboxyltransferase (CT) complex (AccA/AccD) [1]. In contrast, a heterologous CT complex (A2T2) containing the resistance-conferring AdmT subunit exhibits a significantly higher IC50 of 500 nM, representing a 41.7-fold decrease in sensitivity [1]. This quantitative difference highlights Andrimid's high affinity for the native bacterial target and its utility in studying ACC inhibition and resistance mechanisms.

Enzyme Inhibition Acetyl-CoA Carboxylase Drug Target Validation

Engineerable Biosynthesis: Andrimid vs. Synthetic ACC Inhibitors

Unlike purely synthetic ACC inhibitors, Andrimid's production can be enhanced through metabolic engineering of its native producer or heterologous hosts. A recent study demonstrated a 628-fold increase in Andrimid yield through systematic pathway rewiring in Erwinia persicina, achieving a production level of 1,099.42 mg/L with a productivity of 15.3 mg/L/h in a 5 L bioreactor . This represents a significant advancement from the milligram-per-liter yields typically reported, demonstrating the compound's amenability to biomanufacturing scale-up. This level of yield enhancement is not applicable to synthetic ACC inhibitors like Moiramide B, which rely on chemical synthesis routes.

Metabolic Engineering Synthetic Biology Natural Product Biosynthesis

Broad-Spectrum MIC Range: Andrimid vs. Typical Antibiotic Classes

Andrimid exhibits a broad spectrum of antibacterial activity with MIC values ranging from 0.01 to 0.78 μg/mL against a panel of pathogenic and non-pathogenic bacteria, as determined by microdilution assays [1]. This sub-microgram per milliliter potency is consistent across multiple studies and is indicative of its high intrinsic activity. For comparison, many conventional antibiotics such as ampicillin or tetracycline often exhibit MICs in the 0.5–4 μg/mL range against susceptible strains. Andrimid's potency, particularly against Gram-positive bacteria, positions it as a valuable comparator for evaluating novel antibacterial agents.

Antibacterial Spectrum MIC Determination Drug Discovery Screening

Andrimid Application Scenarios: From Antibiotic Discovery to Biomanufacturing


Antibiotic Resistance Research & Mechanism-of-Action Studies

Andrimid is ideally suited for investigating the mechanisms of antibiotic resistance, particularly those targeting fatty acid biosynthesis. Its high potency against MRSA and VRE, with MICs as low as 0.25 μg/mL [1], allows researchers to study resistance evolution and identify compensatory mutations. The characterized L203M mutation in the ACC CT β-subunit, which confers a 5-fold increase in resistance [2], provides a defined genetic marker for resistance surveillance and target validation studies.

Acetyl-CoA Carboxylase (ACC) Enzymology & Inhibitor Screening

As a potent and selective ACC inhibitor (IC50 = 12 nM) [2], Andrimid serves as a critical tool for biochemical characterization of bacterial ACC. It can be used as a reference inhibitor in high-throughput screening assays to identify novel ACC inhibitors or to study the kinetics and structure-activity relationships of this essential enzyme. Its selectivity for prokaryotic ACC over eukaryotic forms [3] minimizes off-target effects in cell-based assays.

Metabolic Engineering & Synthetic Biology Platform Development

Andrimid's complex PK-NRP structure and its dissociated biosynthetic gene cluster [3] make it an excellent model for developing and optimizing metabolic engineering strategies. The recent achievement of a 628-fold increase in yield (1,099.42 mg/L) through systems-driven pathway rewiring demonstrates its utility as a chassis for testing synthetic biology tools, CRISPR/Cas9-based gene editing, and fermentation optimization protocols for high-value natural products.

Natural Product Discovery & Biosynthetic Gene Cluster Activation

Andrimid can be employed as a chemical elicitor to activate silent or cryptic biosynthetic gene clusters in other microorganisms. Studies have shown that exogenous addition of Andrimid can increase the production of other antibiotics, such as holomycin, by 4-fold [4], facilitating the discovery of novel natural products. This application is particularly valuable for mining microbial genomes for new bioactive compounds.

Technical Documentation Hub

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